

An In-Depth Technical Guide to Benzeneethanamine, N-(phenylmethylene)-

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Compound of Interest

Compound Name: Benzeneethanamine, N-(phenylmethylene)-

Cat. No.: B121204

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Benzeneethanamine, N-(phenylmethylene)-**, including its chemical identity, physicochemical properties, synthesis protocols, and biological significance. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, pharmacology, and drug development.

Chemical Identity

IUPAC Name: N-benzylidene-2-phenylethanamine

Synonyms:[1]

- Phenethylamine, N-benzylidene-
- N-Benzylidene- β -phenethylamine
- N-Benzylidene- β -phenylethylamine
- N-Benzylidene phenylethylamine
- Benethamine

- N-Benzyl-2-phenethylamine
- N-Benzylphenethylamine
- Benzeneethanamine, N-(phenylmethyl)-

Physicochemical Properties

A summary of the key physicochemical properties of N-benzylidene-2-phenylethanamine is presented in the table below. This data is crucial for understanding its behavior in various experimental and biological systems.

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₅ N	PubChem
Molecular Weight	209.29 g/mol	PubChem
Appearance	Clear light yellow liquid	Guidechem
Boiling Point	143-144 °C at 5 mmHg	ChemBK
Density	1.038 g/mL at 25 °C	ChemBK
Refractive Index	n _{20/D} 1.6004	ChemBK
Solubility	Soluble in water, ethanol, and ether.	Wikipedia[2]
pKa	4.63 ± 0.50 (Predicted)	ChemBK

Synthesis of N-benzylidene-2-phenylethanamine

The synthesis of N-benzylidene-2-phenylethanamine is typically achieved through the condensation reaction between 2-phenylethylamine and benzaldehyde. This reaction, known as imine formation or Schiff base formation, is a well-established method in organic chemistry.

Experimental Protocol: Imine Formation

This protocol is adapted from established procedures for the synthesis of N-benzylamines.[3][4]

Materials:

- 2-Phenylethylamine
- Benzaldehyde
- Methanol (or another suitable water-miscible solvent)
- Palladium on carbon (Pd/C) catalyst (for subsequent reduction if the amine is desired)
- Hydrogen source (for subsequent reduction)
- Standard laboratory glassware (round-bottom flask, condenser, etc.)
- Magnetic stirrer and heating mantle
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve 100 mmol of 2-phenylethylamine in 100 ml of methanol.
- While stirring, add 100 mmol of benzaldehyde dropwise to the solution at room temperature (approximately 24°C) over a period of 15 minutes.
- Continue stirring the reaction mixture at room temperature for 6 hours to ensure the completion of the iminization reaction. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Upon completion, the solvent can be removed under reduced pressure using a rotary evaporator to yield the crude N-benzylidene-2-phenylethanamine (the imine).
- Further purification can be achieved through distillation or chromatography if required.

Note: The resulting imine, N-benzylidene-2-phenylethanamine, can be subsequently hydrogenated to form the corresponding secondary amine, N-benzyl-2-phenylethylamine. This is typically achieved by adding a palladium on carbon catalyst to the reaction mixture and exposing it to hydrogen gas.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of N-benzylidene-2-phenylethanamine.

Biological Activity and Mechanism of Action

Derivatives of N-benzyl-2-phenylethylamine have garnered significant interest in the field of drug discovery, particularly for their potential as neuroactive agents.

Cholinesterase Inhibition

Substituted N-benzyl-2-phenylethanamines have been investigated as inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).^[5] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, a mechanism that is central to the treatment of Alzheimer's disease.

The inhibitory activity of these compounds is influenced by the nature and position of substituents on the aromatic rings. For instance, certain halogenated derivatives have shown potent inhibition of AChE and BChE.

Mechanism of Cholinesterase Inhibition Diagram

Caption: Mechanism of acetylcholinesterase inhibition by N-benzyl-2-phenylethylamine derivatives.

Neurochemical Effects

Recent studies on novel N-benzyl-2-phenylethylamine (NBPEA) derivatives have demonstrated their potent neuroactive properties in animal models. These compounds have been shown to modulate locomotion and anxiety-like behavior, as well as affect the turnover of key neurotransmitters such as serotonin and dopamine in the brain.^[6] These findings suggest that the N-benzyl-2-phenylethylamine scaffold could be a promising starting point for the development of new therapeutics targeting the central nervous system. Further research, including in silico modeling, points to an overlap in the drug targets of these compounds with conventional serotonergic and antiglutamatergic hallucinogens.^[6]

Conclusion

Benzeneethanamine, N-(phenylmethylene)-, and its derivatives represent a versatile class of compounds with significant potential in medicinal chemistry. This guide has provided a foundational understanding of its chemical properties, a detailed protocol for its synthesis, and an overview of its biological activities, particularly its role as a cholinesterase inhibitor. The information presented herein is intended to support further research and development efforts in this promising area of chemical and pharmacological science.

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